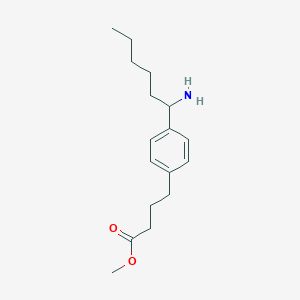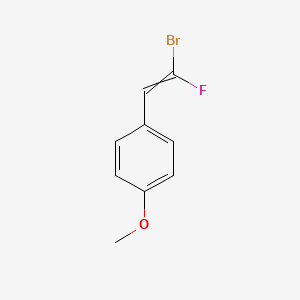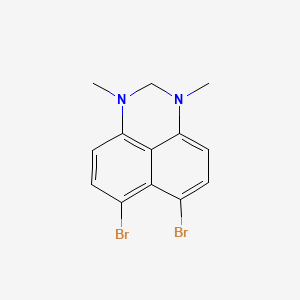
Acetic acid;cyclopenta-1,3-diene-1,3-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;cyclopenta-1,3-diene-1,3-diol is an organic compound that combines the properties of acetic acid and cyclopenta-1,3-diene-1,3-diol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;cyclopenta-1,3-diene-1,3-diol typically involves the hydrogenation of 2-cyclopentene-1,4-dione using zinc and acetic acid . This reaction yields 1,3-cyclopentanedione, which can then be further modified to obtain the desired compound.
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid;cyclopenta-1,3-diene-1,3-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more saturated forms.
Substitution: The hydroxyl groups in the cyclopenta-1,3-diene-1,3-diol moiety can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents such as thionyl chloride can be used for substitution reactions.
Major Products Formed
Oxidation: Diketones and carboxylic acids.
Reduction: Saturated alcohols and hydrocarbons.
Substitution: Halogenated derivatives and other substituted cyclopentadienes.
Applications De Recherche Scientifique
Acetic acid;cyclopenta-1,3-diene-1,3-diol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers and advanced materials due to its unique structural properties.
Mécanisme D'action
The mechanism of action of acetic acid;cyclopenta-1,3-diene-1,3-diol involves its interaction with various molecular targets and pathways. The compound can act as a ligand, forming complexes with transition metals, which can then participate in catalytic processes . Additionally, its hydroxyl groups can engage in hydrogen bonding and other interactions with biological molecules, influencing their function and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopentadiene: A related compound with similar structural features but lacking the acetic acid moiety.
1,3-Cyclopentanedione: Another related compound that shares the cyclopentane ring structure but differs in functional groups.
Uniqueness
Acetic acid;cyclopenta-1,3-diene-1,3-diol is unique due to the presence of both acetic acid and cyclopenta-1,3-diene-1,3-diol moieties, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications that are not possible with the individual components alone.
Propriétés
Numéro CAS |
138196-38-0 |
|---|---|
Formule moléculaire |
C9H14O6 |
Poids moléculaire |
218.20 g/mol |
Nom IUPAC |
acetic acid;cyclopenta-1,3-diene-1,3-diol |
InChI |
InChI=1S/C5H6O2.2C2H4O2/c6-4-1-2-5(7)3-4;2*1-2(3)4/h1,3,6-7H,2H2;2*1H3,(H,3,4) |
Clé InChI |
NPUKJUNDNJGNMQ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)O.CC(=O)O.C1C=C(C=C1O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(2-Iodophenyl)ethyl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole](/img/structure/B14268217.png)

![Benzenamine, 2-methoxy-N-[(4-nitrophenyl)methylene]-, (E)-](/img/structure/B14268236.png)
![3-Buten-1-ol, 2-[(trimethylsilyl)methylene]-, (E)-](/img/structure/B14268246.png)
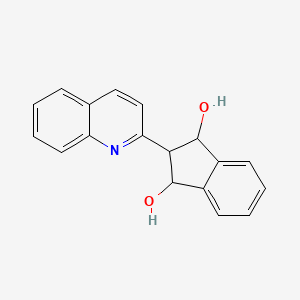
![{4-[(E)-(8-Aminoquinolin-5-yl)diazenyl]phenyl}arsonic acid](/img/structure/B14268255.png)
![N-([1,1'-Biphenyl]-2-yl)-3-hydroxynaphthalene-2-carboxamide](/img/structure/B14268260.png)
![{1-[3-Nitro-4-(pentyloxy)phenyl]ethylidene}hydrazine](/img/structure/B14268266.png)
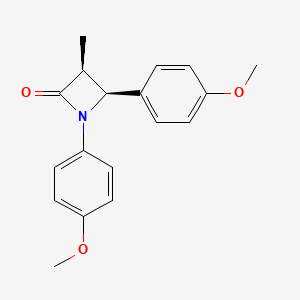
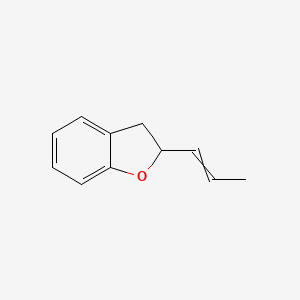
![1-cyclohexene-1-carboxylic acid, 5-[(1-carboxyethenyl)oxy]-6-fluoro-4-hydroxy-3-(phosphonooxy)-, (3R,4S,5S,6R)-](/img/structure/B14268275.png)
